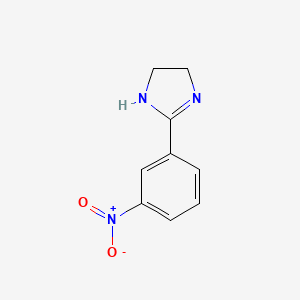

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCJJOXSVFNSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185551 | |

| Record name | 4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31659-42-4 | |

| Record name | 2-(3-Nitrophenyl)imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31659-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031659424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(3-nitrophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole and Its Analogues

Classical Synthetic Approaches

The foundational methods for constructing the 2-imidazoline ring system, including for the synthesis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, have traditionally relied on the condensation of a carboxylic acid derivative with a diamine. A primary and widely utilized method involves the reaction of 3-nitrobenzonitrile (B78329) with ethylenediamine (B42938). This reaction is typically conducted at elevated temperatures, sometimes with the aid of a catalyst to facilitate the cyclization process.

Another classical route involves the direct condensation of 3-nitrobenzaldehyde (B41214) with ethylenediamine. This pathway often requires an oxidative step to convert the initially formed aminal intermediate into the final imidazoline (B1206853) product. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the desired compound.

Multi-Component Condensation Reactions for Dihydroimidazole (B8729859) Formation

Multi-component reactions (MCRs) offer an efficient alternative for synthesizing substituted dihydroimidazoles by combining three or more reactants in a single step.

A common strategy for synthesizing the 4,5-dihydro-1H-imidazole ring involves the initial formation of a Schiff base or a related N-acyliminium intermediate. In the context of synthesizing analogues, an aldehyde (like 3-nitrobenzaldehyde) can react with a primary amine to form an imine (Schiff base). This intermediate can then undergo a [4+1] cycloaddition with an isocyanide, a reaction known as the aza-Wittig/Ugi-Japp reaction sequence, to yield highly substituted imidazolines. While not the most direct route to the unsubstituted-at-N1 this compound, this method is crucial for generating a diverse library of its analogues.

The more direct pathway involves the reaction between an aldehyde and ethylenediamine. Initially, a Schiff base is formed between one amino group of the diamine and the aldehyde. Subsequently, an intramolecular cyclization occurs, followed by dehydration or oxidation to yield the final 2-imidazoline ring. For instance, the reaction of 3-nitrobenzaldehyde with ethylenediamine can proceed via a bis-Schiff base intermediate which then cyclizes.

The Radziszewski reaction and its modifications represent a powerful multi-component approach for synthesizing substituted imidazoles, and by extension, can be adapted for certain dihydroimidazole analogues. The classical Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia (B1221849) (often from ammonium (B1175870) acetate). This reaction assembles the imidazole (B134444) ring in a single pot.

For the synthesis of specific dihydroimidazole structures, this methodology is less direct. However, related multi-component strategies can be envisioned. For example, a reaction system involving a 1,2-diamine (like ethylenediamine), an aldehyde (e.g., 3-nitrobenzaldehyde), and an oxidizing agent can be considered a variant for producing 2-aryl-4,5-dihydro-1H-imidazoles. The diamine and aldehyde first condense to form a cyclic aminal, which is then oxidized in situ to the target imidazoline.

Role of Specific Catalytic Systems in Synthesis

Catalysis is central to the efficient and green synthesis of 2-imidazolines, offering pathways with lower energy consumption, higher yields, and improved selectivity.

Investigation of Acid-Catalyzed Pathways

Acid catalysts are frequently employed to promote the condensation and cyclization steps in imidazoline synthesis. Both Brønsted and Lewis acids can be effective. For example, the reaction between a nitrile (3-nitrobenzonitrile) and ethylenediamine can be catalyzed by acids like p-toluenesulfonic acid (p-TsOH) or mineral acids. The acid protonates the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine.

Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) have also been successfully used. They coordinate to the nitrile or an intermediate, activating it towards cyclization. The choice of acid catalyst can impact reaction times and yields, as shown in studies comparing various catalytic systems.

Table 1: Comparison of Catalysts in the Synthesis of 2-Aryl-Imidazolines from Nitriles and Ethylenediamine

| Catalyst | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| p-TsOH | 5 | 85 | |

| Indion 190 Resin | 6 | 88 | |

| (NH₄)₂HPO₄ | 8 | 82 | |

| No Catalyst | 12 | 45 |

Application of Nano-Catalysts in Imidazoline Synthesis

In recent years, nano-catalysts have emerged as highly efficient, reusable, and environmentally friendly alternatives for organic synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Various nano-catalysts have been reported for the synthesis of 2-imidazolines from aldehydes and ethylenediamine.

For instance, magnetic nanoparticles, such as silica-coated magnetite (Fe₃O₄@SiO₂) functionalized with acidic groups, have been developed as catalysts. These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the workup process and allowing for their reuse over multiple cycles without significant loss of activity. Other examples include the use of nano-sized metal oxides like nano-ZnO, which has been shown to be an effective and recyclable catalyst for the aerobic oxidative cyclization of aldehydes with ethylenediamine to form 2-imidazolines.

Table 2: Performance of Nano-Catalysts in the Synthesis of 2-Substituted-Imidazolines

| Catalyst | Substrate | Yield (%) | Reusability (Cycles) | Reference |

|---|---|---|---|---|

| Nano-ZnO | Benzaldehyde | 96 | At least 5 | |

| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | 94 | Up to 6 | Generic representation of functionalized magnetic nanoparticles |

| CuFe₂O₄ Nanoparticles | Benzaldehyde | 95 | At least 5 | Generic representation of copper ferrite (B1171679) nanoparticles |

These advanced catalytic systems represent the forefront of synthetic methodology for this compound and its analogues, offering greener and more efficient routes compared to classical approaches.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-nitrobenzonitrile |

| Ethylenediamine |

| 3-nitrobenzaldehyde |

| Benzil |

| Ammonium acetate |

| p-toluenesulfonic acid |

| Zinc chloride |

| Aluminum chloride |

| Nano-ZnO |

| Silica-coated magnetite (Fe₃O₄@SiO₂) |

Role of Specific Catalytic Systems in Synthesis

Green Chemistry Principles in Dihydroimidazole Synthesis

In recent years, the principles of green chemistry have become a major focus in the development of synthetic methodologies for dihydroimidazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key advancements in this area include the development of solvent-free techniques and the use of microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact.

Development of Solvent-Free Methodologies

Solvent-free synthesis offers a significant green advantage by eliminating the need for often toxic and volatile organic solvents, which simplifies work-up procedures and reduces waste. One-pot condensation reactions are a common approach for synthesizing 2-substituted-4,5-dihydro-1H-imidazoles. These reactions typically involve the condensation of a nitrile with ethylenediamine.

For instance, the reaction of various nitriles with ethylenediamine can be carried out under solvent-free conditions at elevated temperatures to produce the corresponding 2-imidazolines. nih.gov The use of a heterogeneous and recyclable catalyst, such as iron (III) phosphate, further enhances the green credentials of this method. nih.govnih.gov In a typical procedure, the reactants are heated together, and the product is isolated after a relatively short reaction time. This approach not to only minimizes waste but also improves atom economy.

Another solvent-free approach involves the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent. While this method is effective, the choice of a benign oxidizing agent is crucial for maintaining the green aspect of the synthesis.

The table below illustrates the synthesis of various 2-aryl-4,5-diphenyl-1H-imidazoles from aldehydes under solvent-free conditions, showcasing the high yields achievable with this methodology. researchgate.net

Table 1: Solvent-Free Synthesis of 2,4,5-Triaryl-1H-imidazoles

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 95 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Tolyl)-4,5-diphenyl-1H-imidazole | 93 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 |

Optimization Through Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various imidazole and dihydroimidazole derivatives.

The synthesis of 2-substituted-2-imidazolines from alkyl nitriles and ethylenediamine in the presence of carbon disulfide has been shown to be significantly more efficient under microwave irradiation, resulting in higher product yields and reduced reaction times. derpharmachemica.com Similarly, the synthesis of 2-aryl-2-oxazolines, which are structurally related to dihydroimidazoles, has been optimized using microwave irradiation with polyphosphoric acid esters as dehydrating agents, achieving high yields in short reaction times without the need for metal catalysts. organic-chemistry.org

A study on the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives demonstrated the superiority of microwave-assisted synthesis over conventional heating. nih.gov While the conventional method required 36 hours to produce the final product with a low yield of 30%, the microwave-assisted approach significantly shortened the reaction time and improved the yield. nih.gov

The following table presents data from a microwave-assisted synthesis of various 5-(Z) arylidene-4H-imidazoles, highlighting the excellent yields obtained in a short reaction time of 15 minutes. nih.gov

Table 2: Microwave-Assisted Synthesis of 5-(Z) arylidene-4H-imidazoles

| Entry | Aldehyde | Amine | Yield (%) |

|---|---|---|---|

| 1 | Benzo[b]thiophene-3-carbaldehyde | Morpholine | 92 |

| 2 | Benzo[b]thiophene-3-carbaldehyde | Piperidine | 95 |

| 3 | Benzofuran-3-carbaldehyde | Morpholine | 90 |

| 4 | Benzofuran-3-carbaldehyde | Piperidine | 93 |

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical aspect of the synthesis of substituted dihydroimidazoles, as the position of the substituents can significantly influence the compound's properties. The synthesis of specifically substituted derivatives, such as those of this compound, often requires carefully designed synthetic routes.

The synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from 2-hydroxybenzylidene imines demonstrates a high degree of regioselectivity. nih.govacs.org In this case, the presence of the 2-hydroxyaryl group on the starting material directs the reaction pathway, leading to the formation of the imidazole derivative over other possible products like 1,2-dihydropyrazines. nih.govacs.orgresearchgate.net Computational studies have suggested that this regioselectivity is driven by a self-catalyzed hydrogen atom shift facilitated by the 2-hydroxyaryl group. nih.govacs.org

While a specific method for the regioselective synthesis of derivatives of this compound is not extensively documented, the principles observed in the synthesis of analogous compounds can be applied. For example, starting with a suitably substituted 3-nitrobenzaldehyde or 3-nitrobenzonitrile and a specifically substituted ethylenediamine derivative would be a logical approach to control the regiochemistry of the final product.

Yield Enhancement and Reaction Efficiency Studies

The choice of catalyst can have a profound impact on reaction yield. For instance, the use of p-toluenesulfonic acid as a catalyst in the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine containing imidazole derivatives resulted in moderate to good yields (46%-80%). nih.gov It was observed that aliphatic derivatives were obtained in higher yields (68%-80%) compared to aromatic derivatives (46%-62%). nih.gov

Optimization of reaction conditions, such as temperature, solvent, and reaction time, is also crucial. In the synthesis of 2-amino-1H-4(5)-phenylimidazole, it was found that conducting the reaction in ethanol (B145695) at an elevated temperature significantly improved the yield to 83% within 2 hours, compared to a lower yield and longer reaction time in acetonitrile. msu.ru

Furthermore, the nature of the substituents on the aromatic ring can influence the reaction efficiency. In some syntheses of triaryl-1H-imidazoles, it has been noted that electron-donating groups on the aldehyde can lead to higher yields compared to electron-withdrawing groups. researchgate.net This is an important consideration for the synthesis of this compound, as the nitro group is strongly electron-withdrawing.

The following table summarizes the yields for the synthesis of various 2,4,5-trisubstituted imidazoles, demonstrating the impact of different substituents on the aldehyde.

Table 3: Synthesis of 2,4,5-Trisubstituted Imidazoles

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | 85 |

| 2 | 4-(Dimethylamino)benzaldehyde | 90 |

| 3 | 4-Nitrobenzaldehyde | 88 |

| 4 | 2-Chlorobenzaldehyde | 82 |

Chemical Reactivity and Transformation Studies of 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole

Functionalization Reactions on the Dihydroimidazole (B8729859) Ring System

The 4,5-dihydro-1H-imidazole, often referred to as an imidazoline (B1206853) ring, possesses reactive sites that are amenable to functionalization. The secondary amine within the ring is a key site for derivatization.

N-alkylation and N-acylation are common transformations for dihydroimidazoles. The lone pair of electrons on the nitrogen atom can act as a nucleophile, reacting with various electrophiles. For instance, treatment with alkyl halides or acyl chlorides in the presence of a base can introduce substituents at the N1 position. While specific studies on 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole are not extensively documented in this context, the general reactivity of the N1-H bond in the dihydroimidazole ring is well-established. For example, N1-alkylation of similar 4(5)-nitro-1H-imidazoles has been successfully achieved using benzyl (B1604629) or butyl halides in the presence of a phase transfer catalyst. researchgate.net

Another potential functionalization is the dehydrogenation of the dihydroimidazole ring to form the corresponding imidazole (B134444). This aromatization can be achieved using various oxidizing agents and would lead to the formation of 2-(3-nitrophenyl)-1H-imidazole, a more stable aromatic system.

The following table summarizes potential functionalization reactions on the dihydroimidazole ring, based on known reactivity of similar heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product | Reference Analogy |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole | researchgate.net |

| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 1-Acyl-2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole | mdpi.com |

| Dehydrogenation | Oxidizing agent (e.g., MnO₂, DDQ), Solvent (e.g., Toluene), Heat | 2-(3-nitrophenyl)-1H-imidazole | General chemical knowledge |

Chemical Transformations at the Nitrophenyl Moiety

The nitrophenyl group of this compound is a versatile handle for a variety of chemical transformations, primarily centered around the nitro functional group.

The most common transformation of an aromatic nitro group is its reduction to an amino group. This can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or transfer hydrogenation (e.g., hydrazine (B178648) hydrate (B1144303) with a catalyst). The resulting 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole is a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

Furthermore, the amino group can undergo acylation, sulfonylation, or be used in the construction of other heterocyclic rings. Nucleophilic aromatic substitution (SNAAr) on the nitrophenyl ring is also a possibility, although the meta-position of the nitro group makes it less activated for such reactions compared to ortho or para isomers. However, under forcing conditions, displacement of a suitable leaving group on the ring could be achieved.

The table below outlines key transformations involving the nitrophenyl moiety.

| Reaction Type | Reagents and Conditions | Product | General Reference |

| Nitro Group Reduction | H₂, Pd/C, Solvent (e.g., Ethanol) or Sn/HCl | 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole | General organic chemistry principles |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 3-(4,5-dihydro-1H-imidazol-2-yl)benzenediazonium chloride | General organic chemistry principles |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2-(3-halophenyl/3-cyanophenyl)-4,5-dihydro-1H-imidazole | General organic chemistry principles |

| Schiemann Reaction | HBF₄, then heat | 2-(3-fluorophenyl)-4,5-dihydro-1H-imidazole | General organic chemistry principles |

Advanced Derivatization Strategies for Structural Diversity

To generate a broader range of structurally diverse molecules, more advanced synthetic strategies can be employed, targeting both the dihydroimidazole core and the nitrophenyl substituent.

Beyond simple alkylation and acylation, the nitrogen atoms of the dihydroimidazole ring can be incorporated into more complex structures. For instance, N-arylation reactions, potentially mediated by transition metal catalysts (e.g., copper or palladium), could introduce various substituted aryl groups at the N1 position. This approach has been used for the synthesis of N-substituted imidazole derivatives. researchgate.net

Additionally, the exocyclic nitrogen of the amidine functionality within the dihydroimidazole ring can also exhibit reactivity, although it is generally less nucleophilic than the N1 nitrogen. Under specific conditions, it could potentially be a site for further functionalization.

Ring expansion and contraction reactions represent powerful methods for transforming the five-membered dihydroimidazole ring into other heterocyclic systems. wikipedia.org For example, treatment of a related N-acyl-dihydroimidazole with a suitable reagent could potentially induce a ring expansion to a six-membered dihydropyrimidine (B8664642) derivative. Conversely, ring contraction pathways, though less common for this specific system, could be envisioned under specific photochemical or rearrangement conditions. wikipedia.org

While there is no direct literature on the ring expansion or contraction of this compound, the principles of such reactions are well-established for other heterocyclic compounds. uchicago.edunih.gov For instance, the Demyanov rearrangement, which involves the diazotization of aminocycloalkanes, can lead to either ring expansion or contraction. wikipedia.org A hypothetical pathway could involve the introduction of an amino group on the dihydroimidazole ring, followed by diazotization to generate a carbocation that could rearrange.

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry. mdpi.com The this compound core can be used as a scaffold to construct such hybrid molecules.

For example, the amino group, generated from the reduction of the nitro group, can be used as a linking point to attach other biologically active moieties. This could be achieved through amide bond formation, urea (B33335) or thiourea (B124793) linkages, or by using the amino group as a nucleophile in substitution reactions. This strategy has been employed to create hybrid molecules with an imidazole-1,3,4-thiadiazole core. mdpi.com

The following table provides a conceptual overview of potential hybrid molecule synthesis strategies.

| Hybridization Strategy | Key Intermediate | Coupling Reaction | Example of Attached Moiety |

| Amide Linkage | 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole | Amide coupling (e.g., EDC, HOBt) | Carboxylic acid-containing drug/pharmacophore |

| Urea/Thiourea Linkage | 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole | Reaction with isocyanate/isothiocyanate | Biologically active amine |

| Heterocycle Formation | 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole | Condensation with a dicarbonyl compound | Formation of a new heterocyclic ring |

Advanced Spectroscopic and Structural Elucidation Research for 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole are not widely published, its spectral characteristics can be reliably predicted based on established chemical shift principles and data from analogous compounds.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the dihydroimidazole (B8729859) ring.

The 3-nitrophenyl group contains four aromatic protons. The proton at the C2' position is anticipated to appear as a singlet or a finely split triplet around 8.7-8.8 ppm due to its position between two electron-withdrawing groups. The proton at C6' would likely resonate as a doublet of doublets around 8.3-8.4 ppm. The proton at C4' is expected to be a doublet of doublets around 8.2-8.3 ppm, and the proton at C5' would appear as a triplet around 7.7-7.8 ppm.

The 4,5-dihydro-1H-imidazole ring contains four methylene (B1212753) (CH₂) protons at positions 4 and 5. These protons are chemically equivalent and are expected to produce a single signal, likely a singlet or a narrow multiplet, in the range of 3.6-4.0 ppm. The N-H proton of the imidazoline (B1206853) ring is expected to show a broad singlet, the chemical shift of which can vary significantly depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (C2') | 8.7 - 8.8 | t (triplet) or s (singlet) |

| Ar-H (C6') | 8.3 - 8.4 | dd (doublet of doublets) |

| Ar-H (C4') | 8.2 - 8.3 | dd (doublet of doublets) |

| Ar-H (C5') | 7.7 - 7.8 | t (triplet) |

| -CH₂-CH₂- (C4, C5) | 3.6 - 4.0 | s (singlet) |

| N-H | Variable | br s (broad singlet) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic state. For this compound, seven unique carbon signals are expected.

The C=N carbon (C2) of the imidazoline ring is the most deshielded, predicted to appear around 160-165 ppm. The aliphatic carbons of the dihydroimidazole ring (C4 and C5) are expected to resonate in the range of 45-55 ppm. In the aromatic region, the carbon bearing the nitro group (C3') would be found around 148 ppm. The carbon attached to the imidazoline ring (C1') is predicted around 135 ppm. The remaining aromatic carbons (C2', C4', C5', C6') would appear between 120 and 130 ppm, with their precise shifts influenced by the nitro group's electron-withdrawing effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=N) | 160 - 165 |

| C3' (Ar-CNO₂) | ~148 |

| C1' (Ar-C) | ~135 |

| C5' (Ar-CH) | ~130 |

| C6' (Ar-CH) | ~127 |

| C4' (Ar-CH) | ~124 |

| C2' (Ar-CH) | ~122 |

| C4, C5 (-CH₂-CH₂-) | 45 - 55 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. Theoretical calculations and data from similar structures, such as 2-phenyl-4,5-dihydro-1H-imidazole, provide a reliable basis for assigning the expected vibrational frequencies. researchgate.net

Key expected bands include:

N-H Stretching: A moderate to strong band in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretching: Weak to moderate bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands in the 2850-2960 cm⁻¹ region from the methylene groups.

C=N Stretching: A strong absorption characteristic of the imidazoline ring, expected around 1600-1615 cm⁻¹.

NO₂ Stretching: Two strong, characteristic bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching of the nitro group, typically found near 1515-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. nih.govresearchgate.net

Aromatic C=C Stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ range.

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |

| C=N stretch (imidazoline) | 1600 - 1615 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Variable |

| NO₂ asymmetric stretch | 1515 - 1540 | Strong |

| NO₂ symmetric stretch | 1340 - 1360 | Strong |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high precision. For this compound, the molecular formula is C₉H₉N₃O₂.

The theoretical monoisotopic mass can be calculated as follows:

(9 x 12.000000) + (9 x 1.007825) + (3 x 14.003074) + (2 x 15.994915) = 191.069477 Da

An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm). rsc.org This provides unambiguous confirmation of the compound's elemental composition, a critical piece of data for structural elucidation.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate (B79036) and other nitrophenyl-substituted heterocycles, allows for a detailed prediction of its structural features. nih.govresearchgate.net

The molecule is expected to consist of two main components: the planar 3-nitrophenyl ring and the nearly planar 4,5-dihydro-1H-imidazole ring. These two rings are not expected to be coplanar. A significant dihedral angle would exist between the planes of the two rings, likely arising from steric hindrance and electronic effects. In related structures, these dihedral angles can range from approximately 20° to 80°. nih.gov

In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. The N-H group of the imidazoline ring is a strong hydrogen bond donor, which could interact with the nitrogen atom of a neighboring imidazoline ring or the oxygen atoms of the nitro group, forming one-dimensional chains or more complex three-dimensional networks. nih.gov

Comprehensive Analysis of Vibrational Modes and Conformational Preferences

A deeper understanding of the molecule's dynamics can be achieved through computational chemistry, often using Density Functional Theory (DFT). Such studies allow for the analysis of conformational preferences and the detailed assignment of vibrational modes. researchgate.netsapub.org

A potential energy scan would likely reveal that the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the imidazoline ring (C1'-C2 bond). The global minimum energy conformation would represent a balance between steric repulsion and electronic stabilization (conjugation). Theoretical calculations for related molecules have been used to determine the energies of different conformers and the barriers to their interconversion. sapub.org

Furthermore, a Potential Energy Distribution (PED) analysis can be performed based on the calculated vibrational frequencies. PED analysis assigns each calculated vibrational mode to specific internal coordinates (stretching, bending, torsion), providing a much more detailed and accurate assignment than is possible from empirical observation alone. This would confirm the assignments proposed in Table 3 and characterize the degree of mixing between different vibrational modes. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. This process is typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for a 2-Aryl-4,5-dihydro-1H-imidazole Derivative (Note: Data is representative of this class of compounds and may not be exact for this compound)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (imidazole ring) | ~1.39 Å |

| C=N (imidazole ring) | ~1.30 Å | |

| C-C (imidazole ring) | ~1.54 Å | |

| C-C (phenyl ring) | ~1.40 Å | |

| C-N (nitro group) | ~1.47 Å | |

| N-O (nitro group) | ~1.23 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

| N-C-N (imidazole ring) | ~115° | |

| Dihedral Angle | Phenyl-Imidazole | ~20-40° |

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For nitrophenyl-imidazole derivatives, the presence of the electron-withdrawing nitro group can significantly influence the energies of the frontier orbitals.

The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance. In this compound, the HOMO is typically localized on the phenyl ring, while the LUMO is often distributed over the nitro group and the imidazole (B134444) ring.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Nitrophenyl-Imidazole Derivative (Note: Data is representative of this class of compounds and may not be exact for this compound)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule. This aids in the structural confirmation of the synthesized compound.

The vibrational modes of this compound can be categorized into several groups, including the stretching and bending vibrations of the phenyl ring, the dihydroimidazole (B8729859) ring, and the nitro group. For instance, the characteristic C=N stretching of the imidazole ring and the symmetric and asymmetric stretching of the NO2 group are prominent features in the vibrational spectrum.

Table 3: Representative Predicted Vibrational Frequencies for a Nitrophenyl-Imidazole Derivative (Note: Data is representative of this class of compounds and may not be exact for this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2950 |

| C=N Stretch | ~1600-1650 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1340-1380 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Docking simulations can identify the specific binding site of the ligand on the protein and elucidate the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For a compound like this compound, the imidazole nitrogen atoms can act as hydrogen bond acceptors or donors, while the nitrophenyl ring can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site. The nitro group can also form hydrogen bonds.

In addition to predicting the binding mode, molecular docking programs can estimate the binding affinity, often expressed as a scoring function or a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

These predictions are valuable for prioritizing compounds for further experimental testing in drug discovery pipelines. The predicted binding affinity of this compound would depend on the specific protein target being investigated.

Table 4: Representative Molecular Docking Results for an Imidazole Derivative with a Protein Target (Note: Data is hypothetical and for illustrative purposes only)

| Parameter | Value |

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | PHE 268, TYR 383, ARG 120 |

| Hydrogen Bond Interactions | N-H...O (backbone of ARG 120) |

| Hydrophobic Interactions | Phenyl ring with PHE 268 |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the conformational stability and dynamics of molecules over time. nih.gov For this compound, MD simulations would provide crucial insights into its structural flexibility, preferred conformations, and the energetic landscape of its rotational isomers (rotamers).

The simulation process typically begins by placing the molecule within a simulated environment, often a solvent box like water, to mimic physiological conditions. nih.gov The choice of water model, such as TIP3P-FB, is critical as it influences the simulation's accuracy regarding bulk properties like density and dielectric constant. nih.gov The system's energy is then minimized, followed by a heating phase to reach a desired temperature (e.g., 300 K) and an equilibration phase under constant temperature and pressure (NPT ensemble). mdpi.com

During the production run, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated by solving Newton's equations of motion. mdpi.com Analysis of this trajectory allows for the exploration of the molecule's conformational space. Key aspects to investigate for this compound would include:

Torsional Angles: The rotation around the single bond connecting the nitrophenyl ring and the imidazoline (B1206853) ring is a primary source of conformational isomerism. MD simulations can map the potential energy surface associated with this rotation, identifying energy minima that correspond to stable conformers.

Ring Pucker: The five-membered dihydro-imidazole ring is not planar and can adopt various puckered conformations. Simulations can reveal the most stable puckering modes and the energy barriers for interconversion between them.

Solvent Effects: The interaction with solvent molecules can significantly influence conformational preference. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in solution. nih.gov

The stability of different conformers is assessed by their relative populations and lifetimes during the simulation. The results can be used to calculate thermodynamic properties such as the relative Gibbs free energies of the conformers. This information is vital for understanding how the molecule's shape might influence its interaction with biological targets. mdpi.com

Table 1: Representative Parameters in a Molecular Dynamics Simulation Setup

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P-FB | Explicitly models the solvent environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. mdpi.com |

| Temperature | 300 K | Simulates physiological temperature. mdpi.com |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 1.0 µs | Duration of the production run to sample conformational space. mdpi.com |

| Time Step | 2 fs | Integration time step for solving equations of motion. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govopenmedicinalchemistryjournal.com For this compound and its derivatives, QSAR studies can predict biological activities and guide the design of new, more potent molecules. researchgate.netnih.gov

A QSAR model is built by calculating a set of numerical values, known as molecular descriptors, that characterize the structural, physicochemical, and electronic properties of the molecules. nih.gov These descriptors are then used as independent variables in a statistical model, such as multiple linear regression (MLR) or artificial neural networks (ANN), to predict the activity (the dependent variable). researchgate.net

Commonly used theoretical descriptors in QSAR studies of imidazoline and related heterocyclic compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment (µ), and charges on specific atoms (e.g., Mulliken charges). researchgate.net The electron transfer parameter (△N) and the electrostatic charge of non-hydrogen atoms in the imidazole ring (∑Qring) have been identified as key factors for the activity of some imidazoline derivatives. researchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices that describe molecular branching and connectivity.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity. nih.gov

The quality and predictive power of a QSAR model are evaluated using statistical metrics. The correlation coefficient (R²) indicates how well the model fits the data, while the cross-validation coefficient (q²) assesses its predictive ability and robustness. researchgate.net For instance, a study on imidazoline corrosion inhibitors reported an R² of 0.924 and a q² of 0.917, indicating a model with excellent statistical quality and predictive power. researchgate.net Similarly, 2D- and 3D-QSAR models for other imidazole derivatives have shown high R² values, up to 0.99 in some cases. nih.govnih.gov

Table 2: Examples of Theoretical Descriptors for QSAR Modeling of Imidazoline Derivatives

| Descriptor Class | Specific Descriptor | Description | Potential Relevance |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Reactivity, receptor binding. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Reactivity, metabolic stability. |

| Electronic | Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Membrane permeability, binding interactions. researchgate.net |

| Physicochemical | LogP | Logarithm of the octanol-water partition coefficient; measures lipophilicity. | Absorption, distribution, and membrane transport. nih.gov |

| Physicochemical | Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Non-covalent binding interactions. researchgate.net |

| Topological | Molecular Connectivity Index | A number that encodes information about the size, branching, and cyclicity of a molecule. | Correlates with various physical and biological properties. |

Reaction Mechanism Studies Through Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are indispensable for elucidating the detailed reaction mechanisms for the synthesis of heterocyclic compounds like this compound. cuny.edu These methods, particularly Density Functional Theory (DFT), can map the entire energy profile of a reaction, providing insights into the stability of reactants, intermediates, transition states, and products. d-nb.info

A common and efficient synthesis of 2-imidazolines involves the condensation of an aldehyde with ethylenediamine (B42938). organic-chemistry.org For the target molecule, this would involve the reaction of 3-nitrobenzaldehyde (B41214) with ethylenediamine, often facilitated by an oxidizing agent like iodine or tert-butyl hypochlorite. organic-chemistry.org

A computational study of this reaction mechanism using DFT, for example with the B3LYP functional and a basis set like 6-311++G(d,p), would involve several key steps: researchgate.netd-nb.info

Structure Optimization: The geometries of the reactants (3-nitrobenzaldehyde, ethylenediamine), all potential intermediates (e.g., aminal, Schiff base), transition states, and the final product are optimized to find their lowest energy structures. researchgate.net

Transition State Search: Locating the transition state (TS) structure for each elementary step is crucial. This is a first-order saddle point on the potential energy surface. Methods like the Berny optimization are used for this search. cuny.edu

Frequency Calculations: These calculations are performed to characterize the stationary points. A minimum (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that a found transition state correctly connects the desired reactant and product (or intermediates) on the reaction pathway. cuny.edu

For the synthesis of this compound, the mechanism likely proceeds through the initial formation of a diamine intermediate, followed by cyclization and subsequent oxidation. QM calculations can clarify whether the cyclization or the oxidation step has a higher energy barrier and is therefore rate-limiting.

Table 3: Hypothetical Energy Profile for a Two-Step Imidazoline Synthesis

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | 3-Nitrobenzaldehyde + Ethylenediamine | 0.0 |

| TS1 | Transition state for aminal formation | +15.2 |

| Intermediate | Cyclic aminal intermediate | -5.4 |

| TS2 | Transition state for oxidation/dehydrogenation | +25.8 (Rate-Determining Step) |

| Product | This compound | -12.1 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate a typical reaction profile determined by quantum mechanical calculations.

Pre Clinical Exploration of Biological Activities and Mechanistic Insights of 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole Derivatives

In Vitro and In Vivo Biological Screening Methodologies (Non-human Models)

Derivatives of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole have been the subject of various pre-clinical screenings to determine their potential pharmacological activities. These investigations utilize established in vitro (cell-based) and in vivo (animal) models to assess efficacy.

The anti-inflammatory potential of imidazole (B134444) derivatives has been evaluated using standard pre-clinical models. One common method is the carrageenan-induced rat paw edema assay, which induces a localized inflammatory response. researchgate.net In a study exploring novel imidazole analogues, the anti-inflammatory activity was assessed using this paw edema method. nih.gov While the parent compound was not the focus, a derivative, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, was part of a series tested for its ability to reduce inflammation. nih.gov The results for related compounds in the series showed significant anti-inflammatory effects, with some derivatives exhibiting 100% inhibition of edema at a concentration of 100 mg/kg, comparable to the standard drug diclofenac (B195802). nih.gov This suggests that the core imidazole structure, when appropriately substituted, is a promising scaffold for anti-inflammatory agents. nih.govjapsonline.com

The analgesic, or pain-relieving, effects of these derivatives have been investigated primarily through thermal nociception models, such as the Eddy's hot plate method in mice. nih.gov This assay measures the reaction time of an animal to a heat stimulus, with an increase in latency indicating an analgesic effect.

In a study of novel imidazole analogues, the derivative 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 2g) demonstrated noteworthy analgesic activity. nih.gov It produced a significant, 89% analgesic effect at a dose of 100 mg/kg. nih.gov The structure-activity relationship analysis from this study indicated that many of the synthesized imidazole analogues displayed high analgesic action when compared to the standard drug, diclofenac sodium. nih.gov

Table 1: Analgesic and Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound ID | Chemical Name | Analgesic Activity (% at 100 mg/kg) | Anti-inflammatory Activity (% at 100 mg/kg) |

|---|---|---|---|

| 2g | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89% | Not Reported |

| 2a | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Not Reported | 100% |

| 2b | 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Not Reported | 100% |

| Diclofenac | Diclofenac Sodium (Standard) | Not Reported | 100% (at 50 mg/kg) |

Data sourced from a study on novel imidazole analogues. nih.gov

The potential of imidazole derivatives as anthelmintic agents, which expel parasitic worms, has been an area of research. ijpbs.com Studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have shown that the presence of a 4-nitrophenyl substituent can be associated with anthelmintic properties. nih.gov Screening for anthelmintic activity often involves using the Indian earthworm (Pheretima posthuma) as a model organism, where the time to paralysis and death of the worms is measured upon exposure to the test compounds. ijpbs.com While direct studies on this compound are limited, research on other novel imidazolidinone and imidazole-5-one derivatives has demonstrated significant, dose-dependent anthelmintic activity against this model organism, with some compounds showing potency comparable to the standard drug albendazole. ijpbs.comresearchgate.net

Antiproliferative Activity: The effect of these compounds on cancer cell growth has been explored. In one study, the derivative 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 11j) was evaluated for its in vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines using an MTT assay. imedpub.com The compound showed moderate activity, inhibiting 45.16% of cancer cell growth. imedpub.com This was less than other derivatives in the same study, one of which inhibited over 90% of cell growth, suggesting that substitutions on the imidazole core significantly influence cytotoxic potential. imedpub.com

Table 2: In Vitro Antiproliferative Activity of Selected 2,4,5-Triphenyl-1H-imidazole Derivatives against A549 Cell Line

| Compound ID | Chemical Name | % Inhibition of Cancer Cell Line |

|---|---|---|

| 11j | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 45.16% |

| 4d | 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | 48.18% |

| 6f | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | 90.33% |

| 8h | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 29.00% |

Data sourced from a study on the antiproliferative activity of triphenyl-imidazole derivatives. imedpub.com

Antimicrobial Activity: Nitroimidazole derivatives are recognized as a class of antimicrobial drugs. nih.gov Their mechanism of action typically involves the reduction of the nitro group within anaerobic bacteria or protozoa. This process creates a short-lived, cytotoxic nitro radical anion that damages microbial DNA and other macromolecules, leading to cell death. nih.gov This established mechanism for nitroimidazoles provides a strong rationale for investigating the antimicrobial potential of this compound derivatives, particularly against anaerobic bacteria.

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their biological effects at a molecular level is crucial for further development. Research has focused on identifying specific enzyme targets and characterizing the nature of the interaction.

A primary mechanism underlying the anti-inflammatory and analgesic activities of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govjapsonline.com The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which are pro-inflammatory and pain-sensitizing molecules. researchgate.net

Molecular docking studies have been employed to visualize and predict how these compounds interact with the active site of the COX-2 enzyme. For the derivative 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 2g), these computational studies revealed a high binding affinity with the COX-2 receptor, calculated at -5.516 kcal/mol. nih.gov This affinity was comparable to that of the standard NSAID, Diclofenac (-5.627 kcal/mol). nih.gov The docking model showed that the compound fits into the receptor's binding pocket, forming three conventional hydrogen bonds with the amino acid residues GLN-242 and ARG-343, which helps to stabilize the interaction and inhibit the enzyme. nih.gov These findings strongly suggest that the analgesic and anti-inflammatory effects of this class of nitrophenyl-substituted imidazoles are, at least in part, mediated through the inhibition of the COX-2 enzyme. nih.govnih.gov

Receptor Binding Studies and Selectivity Profiling

The biological effects of 2-arylimidazoline derivatives are primarily mediated through their binding to various receptors, most notably the imidazoline (B1206853) (I) and adrenergic (α) receptors. There are at least three main classes of imidazoline receptors: I1, I2, and I3. nih.gov The I1 receptor is implicated in the central regulation of blood pressure, while the I2 receptor is associated with several neurological conditions and is an allosteric site on monoamine oxidase. nih.gov The I3 receptor is involved in the regulation of insulin (B600854) secretion. nih.gov

Derivatives of 2-phenyl-4,5-dihydro-1H-imidazole have been extensively studied to understand their affinity and selectivity for these receptors. The substitution pattern on the phenyl ring plays a pivotal role in determining the binding profile. While specific binding data for this compound is not extensively reported in publicly available literature, general trends from related compounds offer valuable insights. For instance, studies on various 2-aryl-imidazoline derivatives have shown that the nature and position of the substituent on the phenyl ring can dramatically influence affinity and selectivity for I1 and I2 imidazoline receptors over α-adrenergic receptors.

In a series of N-(imidazolidin-2-ylidene)hydrazones, which share the core imidazoline structure, derivatives have demonstrated significant and varied affinities for α1, α2, I1, and I2 receptors. nih.gov For example, 2-naphthaldehyde (B31174) N-(imidazolidin-2-ylidene)hydrazone showed notable affinity for both α2-adrenergic and I1 imidazoline receptors, with a Ki of 94.3 nM and an IC50 of 51.7 nM, respectively. nih.gov In contrast, quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone displayed high affinity for the I2 receptor (Ki = 26.7 nM) with significant selectivity over α2-adrenergic and I1 receptors. nih.gov These findings underscore the principle that modifications to the group attached to the imidazoline core can finely tune receptor interaction and selectivity.

The presence of a nitro group, as in this compound, introduces a strong electron-withdrawing and polar functional group at the meta-position of the phenyl ring. The electronic properties and steric bulk of the nitro group would be expected to significantly influence the binding affinity and selectivity profile of the parent compound. However, without direct experimental data, its precise receptor binding characteristics remain a subject for further investigation.

Table of Receptor Binding Data for Representative Imidazoline Ligands

| Compound Name | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | α2-adrenergic | 94.3 | - |

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | I1 Imidazoline | 51.7 (IC50) | - |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | α1-adrenoceptors | 24.6 | - |

This table presents data for structurally related compounds to illustrate the principles of receptor binding within this chemical class, as specific data for this compound is not readily available.

Investigation of Cellular Pathway Modulation

The interaction of imidazoline receptor agonists with their targets initiates a cascade of intracellular signaling events. The I1-imidazoline receptor, in particular, is known to couple to signaling pathways that are distinct from the classical G-protein coupled receptor pathways associated with α2-adrenergic receptors.

Activation of the I1-imidazoline receptor is linked to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC). nih.gov This enzymatic activity leads to the hydrolysis of phosphatidylcholine, a major component of cell membranes, to generate diacylglycerol (DAG) and phosphocholine. nih.gov DAG is a crucial second messenger that can activate a variety of downstream signaling proteins, including protein kinase C (PKC), which in turn can phosphorylate a multitude of cellular substrates, leading to a physiological response.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

The structure-activity relationship (SAR) for 2-arylimidazoline derivatives is a well-explored area, providing a framework for understanding how structural modifications to this compound would likely impact its biological activity. The key structural components that are typically varied in SAR studies include the substituent on the phenyl ring, the linker between the phenyl ring and the imidazoline core, and modifications to the imidazoline ring itself.

For 2-phenyl-4,5-dihydro-1H-imidazole derivatives, the electronic and steric properties of the substituent on the phenyl ring are critical determinants of affinity and selectivity for imidazoline and adrenergic receptors. The position of the substituent (ortho, meta, or para) is also of paramount importance.

The introduction of a nitro group at the meta-position of the phenyl ring in this compound is a significant structural feature. The nitro group is strongly electron-withdrawing and can participate in hydrogen bonding. These characteristics can influence how the molecule docks into the binding pocket of its target receptors. In many classes of biologically active compounds, the presence of a nitro group is known to confer specific pharmacological properties, but it can also be a toxicophore. nih.gov

In the broader context of 2-arylimidazoline SAR, it has been observed that:

Lipophilicity and steric bulk of the phenyl substituent can influence receptor affinity.

The bridge connecting the phenyl and imidazoline rings can be modified to alter conformational flexibility and orientation within the binding site.

While a detailed SAR study including this compound and its analogs with systematic variations is not available in the reviewed literature, the general principles of 2-arylimidazoline SAR suggest that the 3-nitro substitution would lead to a distinct pharmacological profile compared to other substituted analogs. Further synthesis and biological evaluation of derivatives, where the nitro group is moved to the ortho or para positions, or replaced with other functional groups of varying electronic and steric properties, would be necessary to build a comprehensive SAR profile for this specific chemical scaffold.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone |

| Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone |

| Diacylglycerol |

| Phosphatidylcholine |

| Metronidazole |

Applications in Coordination Chemistry and Advanced Material Science

Utilization of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole as Ligands in Metal Complexes

The dihydroimidazole (B8729859) moiety of this compound possesses a basic imine nitrogen atom that can readily coordinate to metal ions, acting as a sigma-donor ligand. wikipedia.org The electronic properties of the resulting metal complexes are significantly influenced by the substituents on the imidazole (B134444) ring. wikipedia.org The electron-withdrawing nature of the 3-nitrophenyl group in the target compound is expected to modulate the donor properties of the dihydroimidazole ligand.

While extensive research on the metal complexes of this compound is still emerging, studies on analogous compounds provide valuable insights. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been synthesized and characterized, demonstrating their ability to form stable complexes with transition metals. nih.gov These complexes often exhibit interesting electronic and photophysical properties. researchgate.net The coordination of imidazole-based ligands to metal centers can lead to the formation of complexes with varying geometries, including octahedral and tetrahedral arrangements, depending on the metal ion and other coordinating ligands. rsc.orguomustansiriyah.edu.iq

The crystal structures of related imidazolium (B1220033) salts, such as 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate (B79036) and 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, have been determined, providing detailed information on bond lengths and angles within the core structure. nih.govnih.gov This data is instrumental in predicting the coordination behavior of the parent dihydroimidazole ligand.

| Parameter | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate nih.gov | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride nih.gov |

| Formula | C₂₁H₁₆N₃O₂⁺·NO₃⁻ | C₂₁H₁₆N₃O₂⁺·Cl⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 5.870(1) | 15.106(3) |

| b (Å) | 12.509(3) | 15.837(3) |

| c (Å) | 26.476(5) | 7.8833(16) |

| β (˚) | 95.06(3) | 105.10(3) |

| V (ų) | 1936.2(7) | 1820.8(7) |

Crystal data for related imidazolium salts.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole derivatives are widely recognized for their utility in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their versatile coordination modes. researchgate.net These materials are of significant interest owing to their high porosity, large surface areas, and tunable properties, which make them suitable for applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound, with its coordinating dihydroimidazole ring and a potentially interactive nitrophenyl group, makes it an attractive building block for creating multidimensional coordination networks. Research has demonstrated that the combination of unsymmetrical bridging ligands, such as substituted imidazoles, with metal centers having well-defined coordination geometries can lead to the rational synthesis of noncentrosymmetric solids. researchgate.net

For example, studies on metal-organic complexes with imidazole-containing tripodal ligands have resulted in the synthesis of three-dimensional networks with channels. nih.gov These frameworks have shown potential in sensing applications, highlighting the role of the imidazole moiety in constructing functional materials. nih.gov The integration of this compound into such frameworks could lead to materials with unique properties, potentially influenced by the presence of the nitro group, which can engage in various intermolecular interactions.

Research into Catalytic Applications of Dihydroimidazole Complexes

Metal complexes containing imidazole and related heterocyclic ligands have been investigated for their catalytic activity in a variety of organic transformations. The electronic environment of the metal center, which is tunable by the ligand, plays a crucial role in the catalytic performance.

Research on metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole has indicated that these complexes can exhibit enhanced catalytic activity in processes like organic transformations and polymerization reactions. nih.gov This suggests that the corresponding complexes of this compound could also possess catalytic potential. The electron-withdrawing nitro group can influence the Lewis acidity of the metal center, which is a key parameter in many catalytic cycles.

Furthermore, studies on the hydrolysis of p-nitrophenyl picolinate (B1231196) catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in micellar systems have demonstrated the effectiveness of such complexes in promoting chemical reactions. nih.gov The catalytic activity was found to be dependent on the metal ion and the pH of the medium. nih.gov This underscores the potential for designing catalytically active systems based on metal complexes of functionalized heterocyclic ligands like this compound.

Advanced Analytical Research Techniques for 2 3 Nitrophenyl 4,5 Dihydro 1h Imidazole

Chromatographic Separation and Purification Method Development

Chromatographic techniques are paramount for the separation and purification of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole from reaction mixtures and for its quantitative determination. The development of robust chromatographic methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of an efficient HPLC method requires careful optimization of several parameters to achieve the desired separation, resolution, and sensitivity.

Due to the limited availability of specific HPLC methods for this compound in publicly accessible literature, the following discussion is based on established principles for the analysis of related nitroaromatic and imidazole-containing compounds. nih.gov

Stationary Phase Selection: The choice of the stationary phase is critical for achieving effective separation. Given the polarity of the molecule, which contains both a polar nitro group and an imidazole (B134444) ring, reversed-phase HPLC is the most common approach.

C18 (Octadecylsilyl): This is the most widely used stationary phase and a good starting point for method development due to its hydrophobicity, which allows for the retention of a broad range of organic molecules.

C8 (Octylsilyl): A C8 column is less hydrophobic than a C18 column and may provide better peak shape and shorter retention times for moderately polar compounds.

Phenyl-Hexyl: This stationary phase can offer alternative selectivity, especially for compounds containing aromatic rings, through π-π interactions.

Mobile Phase Composition: The mobile phase composition is adjusted to control the retention and elution of the analyte. A typical mobile phase for the reversed-phase HPLC of imidazole derivatives consists of a mixture of an organic solvent and an aqueous buffer.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better resolution and lower backpressure, while methanol can offer different selectivity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Aqueous Buffer: A buffer is used to control the pH of the mobile phase and ensure the consistent ionization state of the analyte. For imidazole derivatives, a buffer in the pH range of 3-7 is typically used. Common buffers include phosphate, acetate, and formate (B1220265) buffers. For instance, a mobile phase consisting of methanol and 0.025 M KH2PO4 buffer (70:30, v/v) adjusted to pH 3.20 has been successfully used for the separation of other imidazole-containing drugs. nih.gov

Detection: The choice of detector depends on the physicochemical properties of the analyte.

UV-Vis Detector: The presence of the nitrophenyl chromophore in this compound makes it readily detectable by UV-Vis spectrophotometry. The maximum absorption wavelength (λmax) for nitrophenyl groups is typically in the range of 260-320 nm. nih.govresearchgate.net A diode array detector (DAD) can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the compound, especially in complex matrices. nih.govmdpi.com

A hypothetical optimized HPLC protocol for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

For applications requiring larger quantities of highly pure this compound, scalable preparative separation techniques are necessary. Preparative HPLC is a powerful tool for this purpose, but its scalability can be a challenge.

Method Development for Preparative HPLC: The development of a preparative HPLC method often starts with an optimized analytical method. The goal is to maximize the throughput while maintaining the required purity.

Column Selection: Preparative columns have larger diameters (typically >20 mm) and larger particle sizes (10-50 µm) compared to analytical columns to accommodate higher sample loads.

Sample Loading: The amount of sample that can be loaded onto the column without significant loss of resolution needs to be carefully determined. This is often done by performing loading studies at the analytical scale and then scaling up.

Flow Rate Optimization: The flow rate is increased in proportion to the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method.

Solvent Consumption: Preparative HPLC can consume large volumes of solvent, which is a significant cost factor. Strategies to reduce solvent consumption include using solvent recycling systems and optimizing the mobile phase composition.

Alternative Preparative Techniques: Besides preparative HPLC, other chromatographic techniques can be employed for the purification of this compound.

Flash Chromatography: This is a rapid and cost-effective technique for the purification of multi-gram quantities of compounds. It uses a lower pressure than HPLC and typically employs silica (B1680970) gel as the stationary phase. A solvent system is chosen based on thin-layer chromatography (TLC) analysis to provide good separation of the target compound from impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers advantages such as faster separations, reduced solvent consumption, and easier product recovery compared to preparative HPLC.

The choice of the most suitable preparative separation strategy depends on the required purity, the scale of the purification, and the available resources.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are essential for the quantitative analysis of this compound, providing complementary information to chromatographic techniques.

UV-Visible Spectrophotometry: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. acttr.com The nitrophenyl group in this compound provides a strong chromophore, making it well-suited for this technique.

The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For nitrophenol and its derivatives, the λmax is typically observed around 317-320 nm in acidic conditions and shifts to around 400 nm in basic conditions due to the formation of the nitrophenolate ion. nih.govresearchgate.netmetrohm.com